molecular formula C29H49NO9 B1221015 ASI-222 dihydrate CAS No. 63938-94-3

ASI-222 dihydrate

Cat. No.: B1221015
CAS No.: 63938-94-3
M. Wt: 555.7 g/mol
InChI Key: GGAGHJPEAFYWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASI-222 dihydrate is a polar aminocardenolide with the chemical structure 3-beta-O-(4-amino-4,6-dideoxy-beta-D-galactopyranosyl) digitoxigenin dihydrate . It belongs to the cardiac glycoside class, which exerts positive inotropic effects by inhibiting the Na⁺,K⁺-ATPase enzyme, leading to increased intracellular calcium and enhanced myocardial contractility. ASI-222 is distinguished by its 4-amino-4,6-dideoxygalactose sugar moiety, a structural feature critical to its pharmacological profile . Preclinical studies in conscious dogs demonstrated rapid onset of cardiac effects (increased contractility and systolic blood pressure) and enterohepatic recycling, a pharmacokinetic trait absent in digoxin .

Properties

CAS No.

63938-94-3

Molecular Formula

C29H49NO9

Molecular Weight

555.7 g/mol

IUPAC Name

3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;dihydrate

InChI

InChI=1S/C29H45NO7.2H2O/c1-15-23(30)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(31)35-14-16;;/h12,15,17-21,23-26,32-34H,4-11,13-14,30H2,1-3H3;2*1H2

InChI Key

GGAGHJPEAFYWMB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)N.O.O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)N.O.O

Related CAS

59006-00-7 (Parent)

Synonyms

3 beta-O-(4-amino-4,6-dideoxy-beta-D-galactopyranosyl)digitoxigenin
ASI 222
ASI-222
ASI-222 dihydrate
ASI-222 hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Na⁺,K⁺-ATPase Inhibition Potency

ASI-222 and its structural analog ASI-254 (4"-amino-4',6'-dideoxyglucoside derivative) exhibit 10-fold greater potency in inhibiting swine brain Na⁺,K⁺-ATPase compared to digoxin, ouabain, and the non-amino analog ASI-253 (Table 1) . The C-4' amino group in the sugar moiety enhances binding affinity, as demonstrated by the reduced activity of ASI-253 (neutral galactose analog) .

Table 1: Na⁺,K⁺-ATPase Inhibition (I₅₀ Values)

Compound I₅₀ (M) Relative Potency vs. Digoxin
ASI-222 1.3 × 10⁻⁷ 12.3×
ASI-254 1.4 × 10⁻⁷ 11.4×
ASI-253 1.15 × 10⁻⁶ 1.4×
Digoxin (D) 1.6 × 10⁻⁶
Ouabain (O) 1.75 × 10⁻⁶ 0.9×

Data from

Inotropic Effects in Isolated Atria

ASI-222 and ASI-254 also outperform digoxin and ouabain in enhancing contractile force in rabbit atria, with EC₅₀ values 8–15 times lower (Table 2). This correlates with their Na⁺,K⁺-ATPase inhibitory potency, confirming a shared mechanism of action .

Table 2: Inotropic Effects (EC₅₀ for 50% Maximal Contractile Force)

Compound EC₅₀ (M)
ASI-254 9.7 × 10⁻⁸
ASI-222 1.5 × 10⁻⁷
Ouabain 8.4 × 10⁻⁷
ASI-253 8.8 × 10⁻⁷
Digoxin 1.2 × 10⁻⁶

Data from

Pharmacokinetic and Dynamic Differences
  • Enterohepatic Recycling : ASI-222 shows a secondary plasma concentration peak 2 hours post-administration in dogs, absent in digoxin, due to biliary excretion and reabsorption .
  • Onset/Duration : In conscious dogs, ASI-222’s cardiac effects occur faster (onset within 15–30 minutes) and last shorter (~4–6 hours) than digoxin’s delayed (1–2 hours) and prolonged (>12 hours) action .
  • Therapeutic Index : ASI-222 and ASI-254 have a higher therapeutic index (ratio of effective to toxic doses) than digoxin or ouabain, attributed to their polar structure reducing CNS toxicity .
Structural-Activity Relationships
  • Aminosugar vs. Neutral Sugar: The 4'-amino group in ASI-222 and ASI-254 enhances binding to Na⁺,K⁺-ATPase compared to hydroxyl groups in ASI-253 or digoxin .
  • Sugar Hydrophobicity : Derivatives with hydrophobic groups (e.g., methylglutarate esters) further amplify potency, though ASI-222’s balance of polarity and activity optimizes efficacy and safety .

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Methodological Answer : Integrate computational chemistry (e.g., DFT for reaction pathways) with experimental validations (e.g., in situ Raman spectroscopy). Establish shared data platforms for real-time collaboration and adopt standardized nomenclature (IUPAC) to minimize miscommunication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.